molecular formula C24H19Cl2N5OS B11663847 N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11663847
M. Wt: 496.4 g/mol
InChI Key: CXLSPXPXTICDFJ-JVWAILMASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-CHLOROPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(1E)-1-(2-CHLOROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-CHLOROPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(1E)-1-(2-CHLOROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Scientific Research Applications

2-{[4-(4-CHLOROPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(1E)-1-(2-CHLOROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(4-CHLOROPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(1E)-1-(2-CHLOROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors involved in inflammatory and viral pathways. The exact molecular targets and pathways are still under investigation, but it is hypothesized that the compound may interfere with the synthesis of pro-inflammatory mediators or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(4-CHLOROPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(1E)-1-(2-CHLOROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of a triazole ring, sulfanyl group, and hydrazide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in medicinal chemistry .

Properties

Molecular Formula

C24H19Cl2N5OS

Molecular Weight

496.4 g/mol

IUPAC Name

N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H19Cl2N5OS/c1-16(20-9-5-6-10-21(20)26)27-28-22(32)15-33-24-30-29-23(17-7-3-2-4-8-17)31(24)19-13-11-18(25)12-14-19/h2-14H,15H2,1H3,(H,28,32)/b27-16+

InChI Key

CXLSPXPXTICDFJ-JVWAILMASA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C4=CC=CC=C4Cl

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4Cl

Origin of Product

United States

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